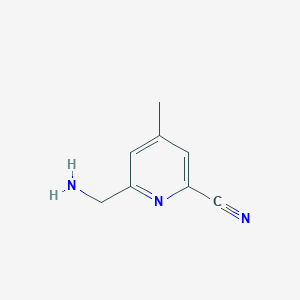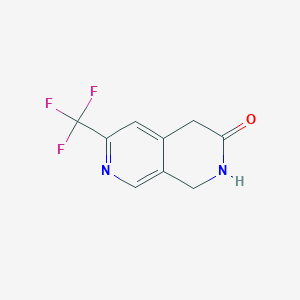
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is an organic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the naphthyridine ring system. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring system. One common method involves the reaction of 2,7-naphthyridine with trifluoromethylating agents under specific conditions. For example, the use of sodium trifluoromethanesulfinate (CF₃SO₂Na) as a trifluoromethyl source in the presence of a suitable catalyst can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced naphthyridine compounds.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine hydrides.
Scientific Research Applications
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)quinoline: Similar structure with a quinoline ring instead of a naphthyridine ring.
6-(Trifluoromethyl)pyridine: Contains a pyridine ring with a trifluoromethyl group.
6-(Trifluoromethyl)isoquinoline: Isoquinoline ring system with a trifluoromethyl group.
Uniqueness
6-(Trifluoromethyl)-1,4-dihydro-2,7-naphthyridin-3(2H)-one is unique due to its specific naphthyridine ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H7F3N2O |
|---|---|
Molecular Weight |
216.16 g/mol |
IUPAC Name |
6-(trifluoromethyl)-2,4-dihydro-1H-2,7-naphthyridin-3-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-1-5-2-8(15)14-4-6(5)3-13-7/h1,3H,2,4H2,(H,14,15) |
InChI Key |
AFRPFHSOOAFGGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC(=NC=C2CNC1=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


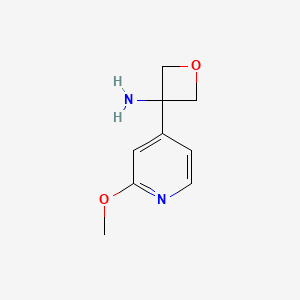
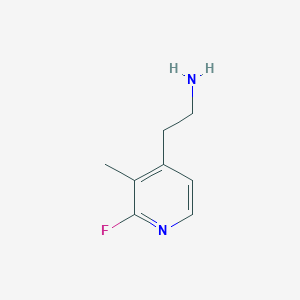
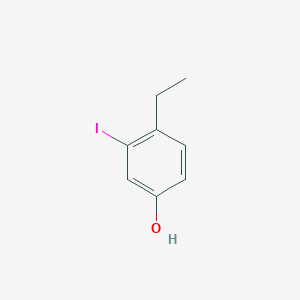
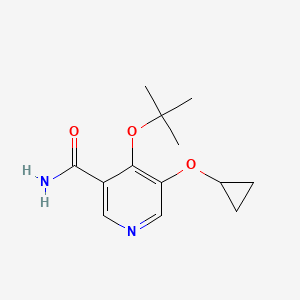
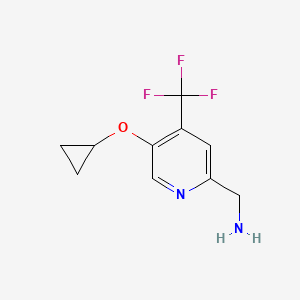
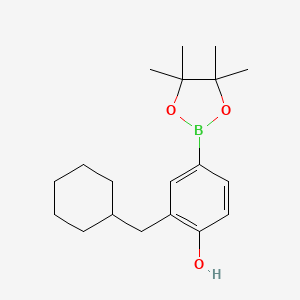

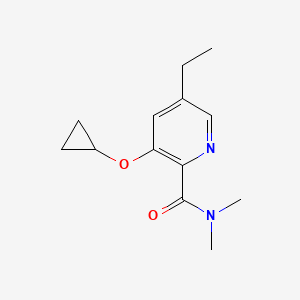



![(Imidazo[1,2-A]pyridin-8-ylmethyl)(methyl)amine](/img/structure/B14844448.png)
